

5-Chloro-1,6-dimethyl-1H-indole solubility and stability data

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Chloro-1,6-dimethyl-1H-indole

Cat. No.: B11912360

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Technical Monograph: 5-Chloro-1,6-dimethyl-1H-indole

Solubility, Stability, and Handling Protocols

Part 1: Compound Identity & Physicochemical Profile[1]

Executive Summary: **5-Chloro-1,6-dimethyl-1H-indole** is a lipophilic, electron-rich heteroaromatic compound.[1] Unlike its parent scaffold (indole), the N-methylation at position 1 eliminates the hydrogen bond donor capability, significantly reducing water solubility and altering its acid-base profile. The 5-chloro and 6-methyl substituents create a "push-pull" electronic effect that modulates the reactivity of the C2-C3 double bond, the primary site of oxidative degradation.[1]

| Property | Data / Prediction | Confidence Level |
|----------------------|--|---------------------|
| CAS Number | 1780783-03-0 | Verified |
| Molecular Formula | C ₁₀ H ₁₀ CIN | Verified |
| Molecular Weight | 179.65 g/mol | Verified |
| Appearance | Off-white to pale yellow crystalline solid | High (Analog-based) |
| Predicted LogP | 3.6 – 4.1 | High (Calculated) |
| pKa (Conjugate Acid) | ~ -2.0 to -3.0 (Protonation at C3) | Medium |
| H-Bond Donors | 0 (N-methylated) | Verified |
| H-Bond Acceptors | 1 (Indole Nitrogen) | Verified |

Part 2: Solubility Assessment

Theoretical Solubility Profile

The N-methylation renders the molecule highly lipophilic. It lacks the ability to donate hydrogen bonds to water, resulting in negligible aqueous solubility.

- **Aqueous Media:** Practically insoluble (< 0.1 mg/mL). Requires co-solvents (DMSO, PEG-400) or cyclodextrin complexation for biological assays.
- **Organic Solvents:** High solubility expected in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF). Moderate solubility in alcohols (Methanol, Ethanol).

Solvent Compatibility Table

Use this table to select vehicles for synthesis or bioassays.

| Solvent Class | Specific Solvent | Predicted Solubility | Application Notes |
|---------------|---------------------------------------|------------------------|---|
| Polar Aprotic | DMSO | High (> 50 mg/mL) | Preferred for stock solutions (20 mM).[1] |
| Polar Aprotic | DMF | High (> 50 mg/mL) | Good alternative to DMSO; harder to remove. |
| Chlorinated | DCM / CH ₂ Cl ₂ | High (> 100 mg/mL) | Ideal for extraction and chromatography. |
| Alcohol | Methanol | Moderate (10–30 mg/mL) | Use HPLC grade; avoid for long-term storage (protic). |
| Non-Polar | Hexane | Low (< 1 mg/mL) | Useful as an anti-solvent for crystallization. |
| Aqueous | PBS (pH 7.4) | Insoluble | Requires surfactant/co-solvent (e.g., 0.5% Tween 80). |

Experimental Protocol: Kinetic Solubility Determination

This self-validating protocol determines the equilibrium solubility in a specific matrix.[1]

Materials: **5-Chloro-1,6-dimethyl-1H-indole**, Test Solvent (e.g., PBS + 5% DMSO), 0.45 µm PTFE Syringe Filter, HPLC system.[1]

- Saturation: Add excess solid compound (~5 mg) to 1 mL of the test solvent in a glass vial.
- Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
- Filtration: Filter the supernatant using a 0.45 µm PTFE filter (prevents adsorption of lipophilic compounds compared to Nylon).
- Quantification: Dilute filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm).

- Validation:
 - Check: If the solid fully dissolves, the solution is not saturated. Repeat with more solid.
 - Control: Run a standard curve (1–100 µg/mL) to quantify.

Part 3: Stability & Degradation Profile[1]

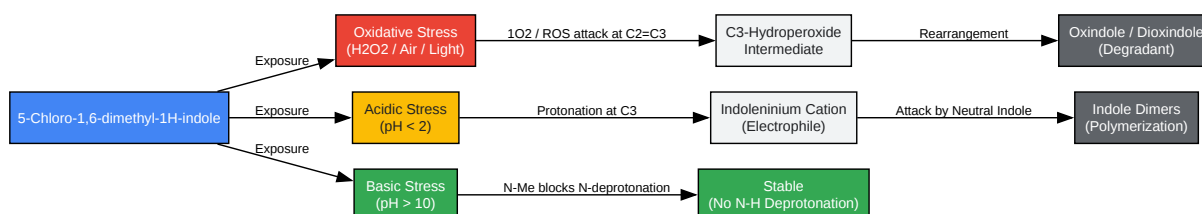
Critical Degradation Pathways

Indoles are notoriously sensitive to oxidation and acid-catalyzed polymerization.[1]

- Oxidative Instability (The "Indolenine" Route):
 - The electron-rich C2=C3 double bond is susceptible to attack by singlet oxygen or peroxides.[1]
 - Mechanism:[1][2] Formation of a C3-hydroperoxide intermediate, leading to ring cleavage (oxidative cleavage) or formation of oxindole derivatives.
 - Impact of Substituents: The 5-Cl group (electron-withdrawing) slightly stabilizes the ring against oxidation compared to unsubstituted indole, but the 1,6-dimethyl groups (electron-donating) reactivate it.[1] Net Result: Moderate sensitivity to air/light.
- Acid Sensitivity (Dimerization):
 - Strong acids protonate C3, generating an electrophilic iminium ion (indoleninium).
 - This ion attacks a neutral indole molecule, forming dimers/trimers.[2]
 - Mitigation: N-methylation prevents N-deprotonation but does not stop C3 protonation.[1] Avoid strong mineral acids.

Visualization: Degradation Logic

The following diagram illustrates the logical flow of stress testing and potential degradation routes.



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Figure 1: Predicted degradation pathways for **5-Chloro-1,6-dimethyl-1H-indole** under stress conditions.[1] Note the stability in base due to N-methylation, contrasted with sensitivity to oxidation and acid.[1]

Experimental Protocol: Forced Degradation (Stress Testing)

Use this protocol to establish the "shelf-life" and storage conditions.

Objective: Identify degradation products and stability limits. Concentration: 1 mg/mL in Acetonitrile/Water (50:50).

- Acid Hydrolysis: Add 0.1 N HCl. Incubate at 60°C for 4 hours.
 - Expectation: Potential dimerization. Monitor for new peaks at higher Retention Time (RT) in HPLC (dimers are more lipophilic).
- Base Hydrolysis: Add 0.1 N NaOH. Incubate at 60°C for 4 hours.
 - Expectation: High stability.[3] Minimal degradation expected.
- Oxidation: Add 3% H₂O₂. Incubate at Room Temp (RT) for 2 hours.
 - Expectation: Rapid formation of oxindoles (lower RT peaks, more polar).
- Photostability: Expose solid and solution to UV/VIS light (ICH Q1B standard) for 24 hours.

- Expectation: Yellowing of solid (surface oxidation).

Part 4: Handling & Storage Recommendations

Based on the SPR analysis and stability profile, the following storage protocols are mandatory to maintain purity >98%.

- Primary Storage:
 - Temperature: Refrigerate at 2–8°C for short term (< 1 month); -20°C for long term.
 - Atmosphere: Store under Argon or Nitrogen. The N-methyl group does not prevent C2-C3 oxidation by atmospheric oxygen.[1]
 - Container: Amber glass vials (Type I borosilicate) with PTFE-lined screw caps.[1]
- Solution Handling:
 - Prepare stock solutions in anhydrous DMSO.
 - Avoid leaving solutions in transparent vessels on the benchtop; indoles are photo-labile.
 - Do not store in protic solvents (Methanol/Water) for >24 hours unless frozen.

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